molecular formula C67H108O33 B2973832 Astersaponin B CAS No. 125127-15-3

Astersaponin B

Cat. No.: B2973832
CAS No.: 125127-15-3
M. Wt: 1441.568
InChI Key: USYFGIHTVDRWHW-LIDOZGFGSA-N
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Description

Astersaponin B is a triterpenoidal saponin isolated from Aster koraiensis, a plant traditionally used in East Asian medicine. Its molecular formula is C₆₇H₁₀₈O₃₃, with an average molecular mass of 1441.568 Da and a complex stereochemical configuration featuring 38 defined stereocenters . Structurally, it comprises a polygalacic acid aglycone linked to multiple sugar moieties, including β-D-xylopyranose, α-L-arabinopyranose, and 6-deoxy-α-L-mannopyranose, arranged in a branched oligosaccharide chain. This structural complexity contributes to its bioactivity and distinguishes it from other saponins .

Properties

IUPAC Name

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H108O33/c1-26-48(96-55-46(82)49(32(72)22-89-55)97-54-44(80)39(75)30(70)20-88-54)50(98-59-52(84)66(86,24-68)25-92-59)47(83)57(93-26)99-51-40(76)31(71)21-90-58(51)100-60(85)67-16-15-61(2,3)17-28(67)27-9-10-35-63(6)13-12-37(62(4,5)34(63)11-14-64(35,7)65(27,8)18-36(67)73)95-56-45(81)42(78)41(77)33(94-56)23-91-53-43(79)38(74)29(69)19-87-53/h9,26,28-59,68-84,86H,10-25H2,1-8H3/t26-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40-,41+,42-,43+,44+,45+,46+,47+,48-,49-,50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYFGIHTVDRWHW-LIDOZGFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H108O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of astersaponin B involves the extraction from natural sources, primarily the starfish Asterias amurensis. The extraction process typically includes the use of ethanol or methanol to obtain the crude extract, followed by various chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specific natural source and complex structure. advancements in biotechnology and synthetic biology may offer potential methods for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Astersaponin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the triterpene backbone.

    Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyltransferases.

Major Products Formed:

    Hydrolysis: Produces aglycone and individual sugar molecules.

    Oxidation: Results in oxidized derivatives of the triterpene backbone.

    Glycosylation: Forms glycosylated derivatives with varying sugar compositions.

Scientific Research Applications

Astersaponin B has several scientific research applications due to its bioactive properties:

Mechanism of Action

The mechanism of action of astersaponin B involves its interaction with cell membranes and proteins. It can induce autophagy by increasing the expression of microtubule-associated protein 1A/1B light chain 3B (LC3-II), which is essential for autophagosome formation . Additionally, this compound may interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key similarities and differences between Astersaponin B and structurally or functionally related triterpenoidal saponins:

Compound Source Molecular Formula Key Bioactivities Mechanism of Action IC₅₀/Effective Concentration Toxicity References
This compound Aster koraiensis C₆₇H₁₀₈O₃₃ Limited direct data; inferred neuroprotective/antiviral potential from structural analogs Likely modulation of membrane cholesterol or autophagy pathways (analog-dependent) N/A No reported toxicity
Astersaponin I Aster koraiensis C₅₈H₉₂O₂₈ - Inhibits SARS-CoV-2 entry (IC₅₀: 1.46 µM )
- Induces autophagy in neurons
Blocks viral membrane fusion by increasing plasma membrane cholesterol; activates AMPK/mTOR and Erk pathways 1.46 µM (SARS-CoV-2) Non-cytotoxic up to 10 µM
Astersaponin J Aster koraiensis C₅₉H₉₄O₂₉ - Inhibits SARS-CoV-2 entry (IC₅₀: 2.96 µM )
- Blocks cell-to-cell fusion
Targets S-protein-mediated membrane fusion; no effect on ACE2-S-protein binding 2.96 µM (SARS-CoV-2) Non-cytotoxic up to 10 µM
Astersaponin P1 Ophiopholis mirabilis Not specified Embryotoxic and teratogenic in zebrafish Disrupts early embryonic development; induces malformations at 15–25 mg/L 15.0 mg/L (teratogenicity) Lethal at 25 mg/L (96 h exposure)
Basellasaponin B Basella alba C₄₈H₇₈O₁₈ Anticancer, anti-inflammatory Inhibits NF-κB signaling; induces apoptosis N/A No significant toxicity reported

Structural and Functional Insights

Sugar Chain Complexity: this compound has a highly branched oligosaccharide chain with xylose, arabinose, and mannose residues, which may enhance solubility and membrane interaction compared to less glycosylated analogs like Basellasaponin B . Astersaponin I and J share similar aglycone cores but differ in sugar moieties, which correlates with their stronger antiviral activity (e.g., lower IC₅₀ for SARS-CoV-2 entry inhibition) .

Mechanistic Divergence: Astersaponin I and J specifically target viral fusion by modulating membrane cholesterol or blocking S-protein interactions, whereas Astersaponin P1 exhibits non-selective embryotoxicity, likely due to destabilization of lipid bilayers . Basellasaponin B lacks antiviral activity but shows NF-κB-mediated anti-inflammatory effects, highlighting functional divergence despite structural similarities .

Therapeutic Potential: Astersaponin I and J are promising broad-spectrum antivirals, effective against SARS-CoV-2 variants (Alpha, Delta, Omicron) with 3.9–8.6× higher potency than chloroquine .

Q & A

Basic Research Questions

What molecular mechanisms underlie Astersaponin I’s neuroprotective effects in Parkinson’s disease (PD) models?

Astersaponin I (AKNS-2) activates AMPK/mTOR and Erk/mTOR pathways to upregulate autophagy, mitigating neuronal damage. In MPP⁺-treated SH-SY5Y cells, AKNS-2:

  • Increases LC3-II (autophagosome marker) and p-AMPK/p-ULK555 (pro-autophagy signals) .
  • Reduces p-mTOR (autophagy inhibitor) and α-synuclein (neurotoxic aggregate) .
  • Restores tyrosine hydroxylase (TH), a dopamine synthesis enzyme .
    Methodology: Use pathway inhibitors (e.g., U0126 for Erk, AMPK siRNA) to validate mechanism .

What in vitro and in vivo models are validated for studying AKNS-2’s neuroprotection?

  • In vitro : SH-SY5Y neuroblastoma cells treated with 2 mM MPP⁺ (MPTP metabolite) to mimic PD pathology. AKNS-2 (5–10 μM) rescues cell viability and autophagy markers .
  • In vivo : Subchronic MPTP-induced PD mice (25 mg/kg MPTP, 4 injections over 24 hrs). AKNS-2 (5–15 mg/kg) improves motor function (rotarod, pole, wire-hanging tests) and restores striatal dopamine .

    Methodology: Pre-train mice for behavioral tests; measure LC3-II, TH, and α-synuclein via Western blot .

How does AKNS-2 modulate autophagy in neuronal cells?

AKNS-2 enhances autophagic flux by:

  • Increasing LC3-II/LC3-I ratio and reducing p62 (autophagy substrate) .
  • Activating AMPK and Erk pathways, which inhibit mTOR (autophagy suppressor) .
    Methodology: Use autophagy inhibitors (3-MA, Baf A1) and fluorescent LC3 reporters to track autophagosome-lysosome fusion .

Advanced Research Questions

How can contradictory findings about AKNS-2’s dual AMPK/Erk activation be resolved?

While both pathways contribute to autophagy, their crosstalk requires dissection:

  • AMPK pathway : AKNS-2 increases p-AMPK and p-ULK555 (downstream effector), blocked by AMPK siRNA .
  • Erk pathway : AKNS-2 enhances p-Erk, which suppresses mTOR; this is negated by U0126 (MEK inhibitor) .
    Methodology: Use dual-pathway inhibition (siRNA + U0126) to isolate contributions. Prioritize dose-dependent assays (5–15 mg/kg in vivo) to identify dominant pathways .

What experimental controls are critical when translating AKNS-2’s in vitro effects to in vivo models?

  • Pharmacokinetics : Monitor brain bioavailability via striatal MAO-B activity and dopamine ELISA post-AKNS-2 administration .
  • Off-target effects : Include ropinirole (dopamine agonist) as a positive control in behavioral tests .
  • Autophagy specificity : Validate with LC3-II/p62 ratios in SNpc (substantia nigra) and striatum .

How can researchers optimize AKNS-2 dosing for neuroprotection without inducing cytotoxicity?

  • In vitro : Test AKNS-2 (1–20 μM) with MTT assays. 5–10 μM rescues viability without toxicity .
  • In vivo : Dose-response studies (5–15 mg/kg) show 15 mg/kg AKNS-2 restores TH levels comparably to ropinirole .
    Methodology: Use Bradford assays to normalize protein levels in brain homogenates .

Data Contradictions & Validation

How to address variability in AKNS-2’s effects on α-synuclein across studies?

  • MPP⁺ vs. MPTP models : MPP⁺ increases α-synuclein in SH-SY5Y cells, while MPTP reduces it in mice. AKNS-2 counteracts both effects .
  • Assay sensitivity : Use quantitative ELISA for α-synuclein and validate with Western blot .

Why do AMPK siRNA and U0126 partially block AKNS-2’s effects in vitro?

  • Pathway redundancy : Erk may compensate for AMPK inhibition (and vice versa). Test double-knockdown models to assess synergy .
  • Off-target kinase inhibition : Validate siRNA specificity with scrambled controls and dose titration .

Methodological Recommendations

  • Behavioral tests : Standardize rotarod (motor coordination), pole test (bradykinesia), and wire-hanging (muscle strength) protocols across timepoints (2–48 hrs post-MPTP) .
  • Protein analysis : Use unsaturated Western blot bands for quantification; avoid LAS-4000 auto-saturation .
  • Statistical rigor : Apply one-way ANOVA with post-hoc Tukey tests; report mean ± SEM (n=5–10/group) .

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